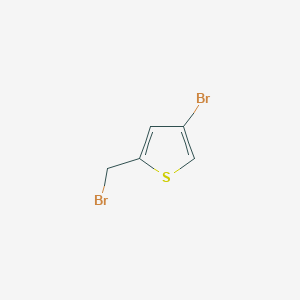

4-Bromo-2-(bromomethyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANALAOSHGYIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572254 | |

| Record name | 4-Bromo-2-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79757-98-5 | |

| Record name | 4-Bromo-2-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Bromomethyl Thiophene

Direct Halogenation Approaches

Direct halogenation approaches focus on the conversion of 4-bromo-2-methylthiophene (B1269912) into the target compound by selectively brominating the methyl group. This transformation requires conditions that favor radical substitution on the side chain over electrophilic substitution on the aromatic ring.

Radical bromination is the most common and effective method for converting a methyl group adjacent to an aromatic ring (a benzylic- or thenyl-type position) into a bromomethyl group. The stability of the intermediate thenyl radical makes this process highly favorable.

The use of N-Bromosuccinimide (NBS) is a classic and widely employed method for allylic and benzylic brominations, known as the Wohl-Ziegler reaction. wikipedia.org This method is highly effective for the side-chain bromination of 4-bromo-2-methylthiophene. The reaction is typically carried out by refluxing the substrate with NBS in a non-polar solvent, such as carbon tetrachloride (CCl₄), in the presence of a radical initiator. wikipedia.orgresearchgate.netlibretexts.org Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). wikipedia.orgorgsyn.org

The mechanism proceeds via a radical chain reaction. libretexts.orgnumberanalytics.com The initiator generates a small number of bromine radicals to start the process. A bromine radical then abstracts a hydrogen atom from the methyl group of 4-bromo-2-methylthiophene to form a resonance-stabilized thenyl radical and hydrogen bromide (HBr). libretexts.orgnumberanalytics.com This thenyl radical then reacts with a bromine molecule (Br₂) to yield the desired 4-bromo-2-(bromomethyl)thiophene and another bromine radical, which continues the chain. youtube.com The Br₂ required for this step is generated in situ from the reaction of HBr with NBS, which maintains a low, constant concentration of Br₂ and suppresses competitive electrophilic addition to the thiophene (B33073) ring. libretexts.org

A similar procedure for the bromination of 3-methylthiophene (B123197) to 3-(bromomethyl)thiophene (B1268036) involves refluxing with NBS and benzoyl peroxide in benzene, achieving yields of 71-79%. orgsyn.org

Table 1: Typical Conditions for Wohl-Ziegler Bromination

| Reactant | Reagent | Initiator | Solvent | Condition | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-methylthiophene | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux | wikipedia.orgresearchgate.net |

| 3-Methylthiophene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene | Vigorous Reflux | orgsyn.org |

In recent years, photoredox catalysis has emerged as a powerful and environmentally friendly alternative for initiating radical reactions. Visible-light-induced processes can be used for the bromomethylation of methylthiophene derivatives under mild conditions. rsc.orgresearchgate.net This method avoids the use of halogenated solvents and can be performed at ambient temperature. rsc.org

A convenient protocol has been developed for the C(sp³)–H bromination of 4-methylthiophene derivatives using a combination of hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as an oxidant, irradiated by visible light. rsc.orgresearchgate.net The reaction is believed to proceed through the generation of bromine radicals under visible light irradiation, which then initiate the radical chain bromination of the methyl group in a manner analogous to the NBS method. rsc.org This approach offers high atom economy and good yields. rsc.org Other systems utilize a photoredox catalyst, such as Ru(bpy)₃²⁺, which, upon irradiation with visible light, can generate bromine from a source like CBr₄ to perform bromoetherification of alkenols, showcasing the utility of light-induced bromine generation. nih.gov

Table 2: Conditions for Visible-Light-Induced Bromomethylation

| Substrate Type | Bromine Source | Oxidant/Catalyst | Energy Source | Conditions | Reference |

|---|---|---|---|---|---|

| 4-Methylthiophene derivatives | HBr | H₂O₂ | Visible Light | Ambient Temperature, Air | rsc.orgresearchgate.net |

While radical bromination is effective for the side chain, electrophilic aromatic bromination is used to introduce bromine onto the thiophene ring itself. nih.gov However, achieving the specific 4-bromo substitution on a 2-methylthiophene (B1210033) precursor via this method is challenging due to regioselectivity rules. vaia.com

The thiophene ring is highly activated towards electrophilic substitution, with the C2 and C5 (α-positions) being significantly more reactive than the C3 and C4 (β-positions). vaia.com The 2-methyl group is an activating, ortho-, para-director. In the context of the thiophene ring, this strongly directs incoming electrophiles to the C5 position (para to the methyl group) and to a lesser extent, the C3 position (ortho to the methyl group). Therefore, direct electrophilic bromination of 2-methylthiophene with reagents like Br₂ would predominantly yield 5-bromo-2-methylthiophene, with the desired 4-bromo-2-methylthiophene being a minor or unobserved product. nih.govresearchgate.net

To overcome this inherent regioselectivity, synthetic strategies must either start from a differently substituted thiophene or employ specific reaction conditions that can override the usual directing effects. For instance, the bromination of ethyl 5-alkylthiophene-2-carboxylates can be directed to the 4-position by using a Lewis acid like aluminum(III) chloride, which coordinates to the ester and deactivates the ring, altering the substitution pattern. thieme-connect.com

Radical Bromination Pathways

Multi-Step Synthetic Strategies

Given the regioselectivity challenges of electrophilic bromination, a multi-step approach is the most practical route to this compound. This involves the separate, sequential introduction of the two bromine atoms.

A sequential halogenation protocol is a robust strategy that circumvents the regioselectivity issues of a one-pot approach. This involves two distinct steps:

Synthesis of the Precursor (4-Bromo-2-methylthiophene): The first step is to obtain the key intermediate, 4-bromo-2-methylthiophene. sigmaaldrich.com This requires a synthetic route that specifically places a bromine atom at the C4 position. This is typically achieved not by direct bromination of 2-methylthiophene, but through more complex, regiocontrolled syntheses starting from other precursors.

Radical Bromination of the Methyl Group: Once 4-bromo-2-methylthiophene is obtained, the second bromine atom is introduced onto the methyl group via the radical bromination methods described previously (Section 2.1.1). jcu.edu.au This could involve using NBS with a radical initiator or a visible-light-induced process. wikipedia.orgrsc.org

This sequential approach, separating the electrophilic ring halogenation from the radical side-chain halogenation, ensures that each bromine atom is placed with high selectivity, leading to an efficient and high-yielding synthesis of the final product, this compound. jcu.edu.au

Transhalogenation Reactions from Halomethyl Thiophene Precursors

Transhalogenation represents a class of substitution reactions where one halogen atom in a compound is replaced by another. The Finkelstein reaction is the most prominent example of this type, operating via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com This method is theoretically applicable to the synthesis of this compound from a precursor such as 4-bromo-2-(chloromethyl)thiophene. uni.lu

The classic Finkelstein reaction involves treating an alkyl chloride or bromide with a solution of a metal halide salt in a suitable solvent. wikipedia.org To synthesize the target compound from its chloromethyl analog, one would typically use a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), as the bromide source. The reaction's success hinges on Le Châtelier's principle; it is an equilibrium process that can be driven to completion by carefully selecting the solvent. wikipedia.orgadichemistry.com Acetone (B3395972) is a common solvent for these reactions because sodium bromide is soluble in it, while the resulting sodium chloride (NaCl) is not. byjus.com The precipitation of NaCl from the reaction mixture effectively removes it from the equilibrium, shifting the reaction towards the formation of the desired bromomethyl product. wikipedia.org

The general scheme for this transhalogenation is as follows:

C₅H₃BrS-CH₂Cl + NaBr ⇌ C₅H₃BrS-CH₂Br + NaCl(s)

This reaction works best for primary halides, and the bromomethyl group attached to the thiophene ring is an excellent candidate for this type of SN2 reaction. wikipedia.org While this method provides a valid synthetic pathway, literature examples detailing this specific transformation for this compound are less common than direct side-chain bromination methods, such as free-radical bromination of 4-bromo-2-methylthiophene.

**2.3. Optimization of Reaction Conditions and Scalability

The successful synthesis of this compound with high yield and purity requires careful optimization of various reaction parameters. The choice of solvent and the catalytic system are paramount as they directly influence the regioselectivity of the bromination on the thiophene ring and the conversion rate of the starting materials.

The solvent plays a critical role in the synthesis of halogenated thiophenes, affecting both the solubility of reagents and the stability of reactive intermediates, which in turn dictates the reaction's outcome and yield. The preparation of this compound typically involves two distinct bromination steps: electrophilic substitution on the thiophene ring and free-radical substitution on the methyl side chain. The optimal solvent may differ for each step.

For the electrophilic bromination of the thiophene ring, chlorinated solvents have demonstrated high efficacy. Research on the bromination of related ethyl 5-alkylthiophene-2-carboxylates shows that using solvents like dichloromethane, chloroform, or 1,2-dichloroethane (B1671644) can lead to yields of 90-95% for the desired 4-bromo derivative. In contrast, the side-chain bromination using N-bromosuccinimide (NBS) is often performed in non-polar solvents that can support free-radical mechanisms. Carbon tetrachloride (CCl₄) is a classic solvent for this purpose, as is dry benzene. uni.luadichemistry.com

In the context of subsequent reactions, such as Suzuki cross-couplings involving brominated thiophenes, solvent mixtures have been found to be highly effective. For instance, a mixture of 1,4-dioxane (B91453) and water (in a 4:1 ratio) has been reported to provide excellent yields, potentially due to the enhanced solubility of boronic acid reagents in such systems. uni.lu The choice of solvent can also impact the reaction conditions required. For example, the synthesis of a related 4-bromobenzo[b]thiophene (B1340190) showed that using acetone allowed for milder reaction temperatures (30-35 °C) compared to THF, which required higher temperatures (75-80 °C) to achieve a good yield.

The following table summarizes the impact of different solvents on related thiophene bromination and subsequent reactions:

| Solvent System | Reagents/Reaction Type | Observation | Yield | Reference |

| Dichloromethane | Ethyl 5-alkylthiophene-2-carboxylate + Bromine | Selective bromination at the 4-position. | 90-95% | |

| Carbon Tetrachloride (CCl₄) | 2-Methylthiophene + NBS | Side-chain bromination. | - | uni.lu |

| Benzene (dry) | 3-Methylthiophene + NBS | Side-chain bromination. | 71-79% | adichemistry.com |

| 1,4-Dioxane/Water (4:1) | 2-Bromo-5-(bromomethyl)thiophene (B1590285) + Aryl Boronic Acid | Suzuki cross-coupling reaction. | up to 76% | uni.lu |

| Acetone | 2-Bromo-6-fluorobenzaldehyde + Chloromethylmercaptan | Synthesis of 4-bromobenzo[b]thiophene intermediate. | 93% | |

| Tetrahydrofuran (THF) | 2-Bromo-6-fluorobenzaldehyde + Chloromethylmercaptan | Synthesis of 4-bromobenzo[b]thiophene intermediate. | 89% |

This table is interactive. Click on the headers to sort the data.

Catalysts are essential for controlling the regioselectivity and enhancing the rate of bromination reactions on thiophene substrates. Different catalytic systems are employed for directing bromination to either the aromatic ring or the alkyl side chain.

For the regioselective bromination of the thiophene ring at the 4-position, a method known as "catalyst swamping" is highly effective. This technique involves using a large excess of a Lewis acid catalyst, most commonly aluminum(III) chloride (AlCl₃). The Lewis acid coordinates with the electron-withdrawing groups on the thiophene ring, deactivating the typically more reactive positions (like position 5) and directing the electrophilic bromine to the 4-position. Maximum yields are often achieved when the molar ratio of the thiophene substrate to AlCl₃ is around 1:2.5. In some cases where the substrate is particularly unreactive, an additional co-catalyst like iron(III) chloride (FeCl₃) may be required to promote the reaction.

For the bromination of the methyl group to form the bromomethyl group, a free-radical pathway is necessary. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. Benzoyl peroxide is a widely used initiator for this purpose. adichemistry.com The catalyst generates radicals under thermal or photochemical conditions, which then initiate a chain reaction leading to the selective bromination of the benzylic-like position on the thiophene ring.

The table below outlines different catalytic systems used in the synthesis and functionalization of brominated thiophenes:

| Catalyst | Reagents/Reaction Type | Function of Catalyst | Reference |

| Aluminum(III) chloride (AlCl₃) | Thiophene derivative + Bromine | Lewis acid; directs electrophilic bromination to the 4-position ("catalyst swamping"). | |

| Benzoyl Peroxide | Methylthiophene + NBS | Radical initiator for side-chain (benzylic) bromination. | adichemistry.com |

| Iron(III) chloride (FeCl₃) | Methyl 3-fluorothiophene-2-carboxylate + Bromine/AlCl₃ | Co-catalyst to promote bromination of deactivated rings. | |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Brominated thiophene + Aryl boronic acid | Catalyst for C-C bond formation in Suzuki cross-coupling reactions. | uni.lu |

| [{Ru(p-cymene)Cl₂}₂] | 2-Phenylpyridine + TBATB | Transition metal catalyst for meta-selective C-H bromination. | - |

This table is interactive. Click on the headers to sort the data.

Reactivity and Transformational Chemistry of 4 Bromo 2 Bromomethyl Thiophene

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are essential for the functionalization of the C4 position of 4-bromo-2-(bromomethyl)thiophene, exploiting the reactivity of the aromatic C-Br bond while preserving the bromomethyl group.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. nih.gov This reaction typically employs a palladium catalyst to couple an organohalide with an organoboron compound, such as a boronic acid or a boronic acid ester. youtube.com

For substrates like this compound, the Suzuki-Miyaura reaction offers a highly regioselective method to introduce aryl, heteroaryl, or vinyl groups at the C4 position. The reaction demonstrates a high tolerance for various functional groups and proceeds under relatively mild conditions. nih.govjcu.edu.au

A key feature of the Suzuki-Miyaura coupling with this compound is its remarkable regioselectivity. The palladium catalyst preferentially undergoes oxidative addition with the C(sp²)–Br bond at the C4 position over the C(sp³)–Br bond of the bromomethyl group. nih.gov This selectivity is a general trend observed in the cross-coupling of halo-substituted alkylthiophenes, where the reactivity difference between aromatic halides and benzylic-type halides allows for precise control over the reaction site. jcu.edu.aursc.org

Studies on the isomeric compound 2-bromo-5-(bromomethyl)thiophene (B1590285) have shown that Suzuki coupling with various aryl boronic acids proceeds smoothly to yield the corresponding 5-aryl-2-(bromomethyl)thiophenes, with the bromomethyl group remaining available for subsequent transformations. nih.gov This high degree of regioselectivity is predictable and allows for the synthesis of complex, polysubstituted thiophenes in a controlled, stepwise manner. nih.gov

| Boronic Acid/Ester | Catalyst | Base | Solvent System | Product Type |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 2-(Bromomethyl)-4-phenylthiophene |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(Bromomethyl)-4-(4-methoxyphenyl)thiophene |

| Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 2-(Bromomethyl)-4-(thiophen-3-yl)thiophene |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-(4-(Bromomethyl)thiophen-3-yl)benzaldehyde |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-(Bromomethyl)-4-vinylthiophene |

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three fundamental steps. youtube.comyoutube.comnih.gov

Oxidative Addition : The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of the thiophene (B33073) ring. In the case of this compound, this occurs selectively at the C4 position, forming a Pd(II) intermediate. The palladium atom inserts itself between the C4 carbon and the bromine atom. youtube.com

Transmetalation : The next step is transmetalation, where the organic group from the boronic acid (or its boronate ester form, activated by a base) is transferred to the palladium(II) complex. The base, typically a carbonate or phosphate, plays a crucial role by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R group to the palladium center, displacing the halide. nih.govyoutube.com

Reductive Elimination : The final step is reductive elimination. The two organic groups (the thiophene moiety and the group from the boronic acid) coupled on the palladium center are eliminated to form a new carbon-carbon bond, yielding the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

This catalytic cycle allows for the efficient and selective construction of C-C bonds with a small amount of catalyst. youtube.com

Kumada Cross-Coupling

The Kumada cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgorganic-chemistry.org In the context of this compound, the carbon-bromine bond at the 4-position of the thiophene ring is a suitable substrate for this transformation.

The reaction would involve the preparation of a Grignard reagent, such as an aryl or alkyl magnesium bromide, which then couples with the 4-bromo position of the thiophene ring in the presence of a catalyst. This reaction is particularly useful for introducing new carbon substituents at this position, leading to the formation of 2-(bromomethyl)-4-substituted-thiophenes.

A study on the regioselective synthesis of 2,4-disubstituted thiophenes demonstrated the viability of Kumada-type couplings on similar substrates. researchgate.net Specifically, copper(I)-catalyzed cross-coupling reactions of 2-substituted-4-(bromomethyl)thiophenes with Grignard reagents were successfully employed to afford 2,4-disubstituted thiophenes. researchgate.net This suggests that the C-Br bond at the 4-position of this compound is sufficiently reactive for such coupling reactions.

Table 1: Illustrative Kumada Cross-Coupling Reaction of a 4-Bromothiophene Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Substituted-4-bromothiophene | R-MgBr | Cu(I) salt | 2-Substituted-4-R-thiophene |

| Data inferred from related reactions |

It is important to note that the bromomethyl group at the 2-position could potentially react with the Grignard reagent. However, the greater reactivity of the aryl bromide in palladium- or nickel-catalyzed cross-coupling reactions generally allows for selective transformation at the 4-position. Careful control of reaction conditions would be crucial to favor the desired cross-coupling over side reactions involving the bromomethyl group.

Stille Cross-Coupling

The Stille cross-coupling reaction is another fundamental carbon-carbon bond-forming reaction in organic synthesis. organic-chemistry.orgwikipedia.org It involves the coupling of an organostannane (organotin compound) with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org The aryl bromide at the 4-position of this compound makes it a suitable electrophilic partner for Stille coupling.

This reaction would enable the introduction of a wide variety of organic groups (R) onto the thiophene ring at the 4-position, provided the corresponding organostannane (R-SnBu₃ or R-SnMe₃) is available. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

While specific examples of Stille coupling with this compound are not readily found in the searched literature, the reactivity of aryl bromides in Stille reactions is well-established. organic-chemistry.orglibretexts.org The reaction is known for its tolerance to a wide range of functional groups, which would likely include the bromomethyl substituent, although optimization of reaction conditions might be necessary to prevent competing reactions.

Table 2: General Scheme for Stille Cross-Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | R-Sn(Alkyl)₃ | Pd(0) complex | 4-R-2-(bromomethyl)thiophene |

| Based on general principles of Stille coupling |

Direct Arylation Polymerization (DArP) Strategies

Direct Arylation Polymerization (DArP) is an increasingly important method for the synthesis of conjugated polymers, which are key materials in organic electronics. This method avoids the pre-functionalization of monomers with organometallic groups (like in Stille or Suzuki couplings) by directly forming C-C bonds between an aryl halide and a C-H bond of another aromatic unit.

This compound could potentially serve as a monomer in DArP. In such a scenario, the C-Br bond at the 4-position would react with a C-H bond of a co-monomer. The reactivity of the C-H bonds on the thiophene ring (at the 3 and 5-positions) would also be a critical factor. The bromomethyl group would likely be further functionalized post-polymerization or serve to influence the polymer's properties.

While the searched literature does not provide specific examples of DArP using this compound, the general principles of DArP suggest its potential applicability. The choice of catalyst and reaction conditions would be crucial to control the regioselectivity of the polymerization and to avoid unwanted side reactions.

C-H Activation Reactions

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. In the case of this compound, there are two C-H bonds on the thiophene ring, at the 3- and 5-positions, which could potentially be targeted for functionalization.

Transition metal-catalyzed C-H activation reactions could be employed to introduce new functional groups at these positions. The regioselectivity of such reactions would be influenced by the electronic and steric effects of the existing bromo and bromomethyl substituents. The presence of the sulfur atom in the thiophene ring can also play a role in directing the C-H activation process.

While specific C-H activation reactions on this compound are not detailed in the provided search results, the field of C-H functionalization is rapidly expanding, and it is plausible that such transformations could be developed to further elaborate the structure of this compound. youtube.com

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. e-bookshelf.denumberanalytics.com The rate and regioselectivity of these reactions are strongly influenced by the nature of the substituents already present on the ring. researchgate.netuoanbar.edu.iq

Substituent Directing Effects and Activation Patterns

In this compound, the two substituents, a bromo group and a bromomethyl group, will dictate the position of an incoming electrophile.

Bromomethyl Group (at C2): The bromomethyl group (-CH₂Br) is generally considered to be a weakly deactivating group due to the electron-withdrawing inductive effect of the bromine atom. It is also an ortho, para-director.

Regiochemical Control in Electrophilic Attack

For an electrophilic substitution reaction on this compound, the possible sites of attack are the C3 and C5 positions. The directing effects of the existing substituents will determine the preferred position.

The bromomethyl group at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The bromo group at C4 directs incoming electrophiles to its ortho positions (C3 and C5).

Both substituents direct the incoming electrophile to the C3 and C5 positions. However, the C5 position is generally more favored in electrophilic substitution of 2-substituted thiophenes. youtube.com Steric hindrance at the C3 position, which is situated between the two existing substituents, would also disfavor attack at this position. Therefore, it is highly probable that electrophilic substitution on this compound will occur predominantly at the C5 position .

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product |

| Bromination | Br₂, FeBr₃ | 2,4-Dibromo-5-(bromomethyl)thiophene |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-(bromomethyl)-5-nitrothiophene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acetyl-4-bromo-5-(bromomethyl)thiophene |

| Predictions based on general principles of electrophilic aromatic substitution |

Oxidation Reactions of the Thiophene Core and Side Chains

The oxidation of this compound can be directed towards either the sulfur atom within the thiophene ring or the bromomethyl side chain, depending on the chosen reagents and reaction conditions.

Oxidation of the thiophene core in brominated thiophenes can lead to the formation of thiophene-S-oxides or the more stable thiophene-S,S-dioxides (sulfones). While specific studies on the direct oxidation of this compound's core are not extensively detailed in available literature, general methodologies for the oxidation of brominated thiophenes suggest that powerful oxidizing agents are required. For instance, the oxidation of various brominated thiophenes to their corresponding thiophene S,S-dioxides has been achieved, indicating that the sulfur atom can be targeted even in the presence of bromine substituents.

More commonly, the side chain is the focus of oxidative transformations. The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid, providing valuable synthetic intermediates. For example, the related compound 4-bromo-2-thiophenecarboxaldehyde (B41693) can be synthesized, which is a key building block for various heterocyclic compounds. Further oxidation can yield 4-bromothiophene-2-carboxylic acid, another important intermediate in the synthesis of more complex molecules. While direct oxidation pathways from this compound are not explicitly documented, the existence of these oxidized products points to the feasibility of such transformations, likely proceeding through a hydrolysis of the bromomethyl group to a hydroxymethyl group, followed by oxidation.

| Transformation | Product | Reagent(s) | Notes |

| Side-Chain Oxidation | 4-Bromothiophene-2-carbaldehyde | Oxidizing agents (e.g., Nitroxyl radicals like AZADO with a co-catalyst) | General method for alcohol oxidation; would require prior hydrolysis of the bromomethyl group. |

| Side-Chain Oxidation | 4-Bromothiophene-2-carboxylic acid | Strong oxidizing agents (e.g., KMnO4, CrO3) | Further oxidation of the aldehyde or alcohol intermediate. |

Reduction Chemistry of Bromine Functionalities

The reduction of the bromine atoms in this compound offers a pathway to selectively remove one or both halogen atoms, leading to different debrominated products. The reactivity of the two bromine atoms differs significantly, with the bromomethyl group being more susceptible to reduction under milder conditions compared to the bromine atom attached to the thiophene ring.

The reduction of the bromomethyl group to a methyl group can be achieved using various reducing agents. This transformation results in the formation of 4-bromo-2-methylthiophene (B1269912). This selective reduction is valuable for creating thiophene derivatives where the bromine on the ring remains available for further functionalization, such as in cross-coupling reactions.

Conversely, the bromine atom on the thiophene ring can also be reduced, although this generally requires different reaction conditions. The selective removal of the ring bromine while retaining the bromomethyl group is a more challenging transformation. A more common approach for complete debromination involves harsher conditions or specific catalytic systems. For instance, the use of zinc dust in an acidic medium is a classic method for the dehalogenation of polyhalogenated thiophenes. This method has been shown to be effective in removing bromine atoms from the thiophene ring.

| Transformation | Product | Reagent(s) | Notes |

| Side-Chain Reduction | 4-Bromo-2-methylthiophene | Reducing agents (e.g., NaBH4, LiAlH4) | Selective reduction of the more reactive benzylic-like bromide. |

| Ring Bromine Reduction | 2-(Bromomethyl)thiophene | Specific reducing systems (e.g., Catalytic hydrogenation with catalyst poisoning) | Less common and requires careful control to achieve selectivity. |

| Full Reduction | 2-Methylthiophene (B1210033) | Strong reducing conditions (e.g., Zn/H+) | Removal of both bromine atoms. |

4 Bromo 2 Bromomethyl Thiophene As a Versatile Synthetic Intermediate

Precursor for Advanced Heterocyclic Compounds

The unique arrangement of reactive sites on 4-bromo-2-(bromomethyl)thiophene makes it an ideal precursor for the synthesis of advanced and substituted heterocyclic systems. The thiophene (B33073) ring itself is a privileged scaffold in medicinal chemistry and materials science. nih.gov The ability to selectively functionalize the molecule at two different positions is crucial for creating diverse libraries of compounds. For instance, the ring bromine can undergo Suzuki or Kumada cross-coupling reactions to introduce aryl or other carbon-based groups, while the bromomethyl group can be converted into other functionalities like alcohols, ethers, or amines. scispace.comresearchgate.net This sequential or orthogonal functionalization strategy is fundamental in modern synthetic chemistry for building complex molecules from simpler starting materials. semanticscholar.org The synthesis of various thiophene derivatives is of significant interest due to their wide applications in pharmaceuticals, agrochemicals, and macromolecular materials. google.com

Building Block in Complex Molecular Architectures

The defined structure and predictable reactivity of this compound make it a key building block for constructing larger, integrated molecular systems. semanticscholar.org The thiophene unit is a fundamental component in many functional organic materials, and this compound provides a direct route to incorporate a precisely substituted thiophene into a larger architecture. unl.edu Its utility is particularly evident in the synthesis of oligomeric and polymeric materials where the electronic properties of the thiophene ring are harnessed. chemimpex.com

Oligothiophenes, which are defined chains of repeating thiophene units, are extensively studied for their applications in organic electronics. unl.edu The synthesis of well-defined, unsymmetrically substituted oligothiophenes often relies on iterative cross-coupling strategies where brominated thiophenes are essential intermediates. scispace.com Metal-catalyzed cross-coupling reactions, such as the Kumada and Suzuki reactions, are employed to connect thiophene monomers. scispace.comresearchgate.net For example, a monobrominated oligothiophene can be coupled with a Grignard reagent derived from another thiophene unit to extend the chain. scispace.com this compound can serve as a starting point in these syntheses. The ring bromine allows for chain extension, while the bromomethyl group can be used to introduce solubilizing side chains or other functionalities either before or after the oligomer is constructed.

Polythiophenes are a major class of conductive polymers with applications in organic light-emitting diodes (OLEDs), solar cells, and transistors. unl.educhemimpex.com The properties of these polymers can be finely tuned by modifying their structure with various substituents. Using a "post-polymerization functionalization" approach, a polymer made from a reactive monomer can be modified after its synthesis. A reactive polymer, such as a polybromothiophene, can be synthesized and subsequently functionalized through reactions on the bromine substituents. jst.go.jp A monomer like this compound is an ideal candidate for this strategy. It could be polymerized, for example, through its ring bromine, to create a polymer with pendant bromomethyl groups. These groups can then be reacted to attach a wide variety of functional moieties, allowing for the systematic tuning of the polymer's electronic and physical properties, such as emission color and solubility. jst.go.jp

Applications in Specialized Organic Synthesis

Beyond conjugated materials, this compound is a key intermediate for creating a range of specialized organic molecules. Its dual reactivity is a significant advantage, enabling the synthesis of highly substituted thiophenes that would be difficult to prepare by other means.

The creation of functionalized thiophene derivatives is central to drug discovery and materials science. nih.govresearchgate.net this compound provides two handles for derivatization. The bromomethyl group is a classic electrophilic site for reaction with nucleophiles, while the aryl bromide at the 4-position is a standard substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of functional groups.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Aryl group |

| Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | Azide group |

| Nucleophilic Substitution | Alcohol (R-OH), Base | Ether (-OR) |

| Nucleophilic Substitution | Amine (R-NH₂) | Amine (-NHR) |

| Kumada Coupling | Grignard Reagent (R-MgBr), Ni/Pd catalyst | Alkyl/Aryl group |

| This table summarizes potential synthetic transformations of this compound. |

This versatility allows chemists to build libraries of compounds for screening for biological activity or for developing new materials with specific properties. researchgate.netresearchgate.net

Thiophene-containing heterocycles are important structural motifs in many agrochemicals. google.com The development of new pesticides and herbicides often requires the synthesis of novel and complex organic molecules. The synthetic flexibility of this compound makes it a valuable intermediate in this field. chemimpex.com It allows for the systematic modification of a core thiophene structure, enabling researchers to explore the structure-activity relationships of potential new agrochemical agents. researchgate.net While specific examples are proprietary, the role of substituted thiophenes as key intermediates is well-established in the synthesis of biologically active compounds for agriculture. google.comchemimpex.com

Role in Materials Science (e.g., Conductive Polymers, Organic Semiconductors)

The unique structural characteristics of this compound, featuring a bromine atom at the 4-position and a reactive bromomethyl group at the 2-position of the thiophene ring, position it as a highly valuable, yet specialized, building block in the field of materials science. Its utility is particularly pronounced in the synthesis of advanced organic electronic materials, such as conductive polymers and organic semiconductors. These materials are at the forefront of innovations in flexible displays, printable electronics, and organic photovoltaics.

The strategic placement of the bromo and bromomethyl functionalities on the thiophene core allows for a high degree of control in the design and synthesis of complex macromolecular architectures. The bromine atom can act as a handle for various cross-coupling reactions, which are fundamental to the formation of the polymer backbone. Simultaneously, the bromomethyl group offers a site for the introduction of diverse side chains, a critical strategy for fine-tuning the solubility, processability, and solid-state packing of the resulting polymers, all of which profoundly influence their electronic properties.

Application in Conductive Polymers

Conductive polymers, or synthetic metals, are organic polymers that possess intrinsic electrical conductivity. Thiophene-based polymers, such as polythiophenes and their derivatives, are among the most extensively studied classes of conductive polymers due to their excellent stability and tunable electronic properties.

While direct polymerization of this compound is not extensively documented in dedicated studies, its potential as a monomer can be inferred from established polymerization methodologies for similar thiophene derivatives. The presence of the bromine atom at the 4-position makes it a suitable candidate for polymerization reactions like the Grignard Metathesis (GRIM) polymerization, a cornerstone for producing regioregular poly(3-alkylthiophenes). In a hypothetical scenario, the bromine at the 4-position would participate in the polymerization, while the bromomethyl group at the 2-position could be either pre-functionalized or post-polymerization modified to introduce desired side chains. This dual functionality allows for the creation of well-defined polymer structures with tailored properties.

For instance, the introduction of long alkyl chains via the bromomethyl group would enhance the solubility of the resulting polymer, a crucial factor for solution-based processing techniques like spin coating and inkjet printing. The ability to precisely control the chemical structure through such modifications is key to optimizing the performance of these materials in applications like organic field-effect transistors (OFETs) and organic solar cells.

Role in Organic Semiconductors

Organic semiconductors are the active components in a variety of organic electronic devices. Their performance is intricately linked to their molecular structure, which dictates their charge transport characteristics. Thiophene-containing small molecules and polymers are premier p-type organic semiconductors.

The structure of this compound makes it an ideal precursor for synthesizing more complex thiophene-based structures that can serve as organic semiconductors. The reactive bromomethyl group can be utilized in reactions like the Wittig or Horner-Wadsworth-Emmons reactions to create vinylene-linked thiophene oligomers or polymers. Poly(thienylene vinylene) (PTV) and its derivatives are a class of organic semiconductors known for their low bandgaps and high charge carrier mobilities. cmu.edu

A synthetic route could involve converting the bromomethyl group to a phosphonium (B103445) salt or a phosphonate (B1237965) ester. This intermediate could then react with a thiophene aldehyde to form a thienylene vinylene linkage, a key structural motif in many high-performance organic semiconductors. The bromine atom at the 4-position could then be used for further extension of the conjugated system or for linking the molecule to other functional units.

The ability to construct complex conjugated systems with well-defined architectures is paramount for achieving high-performance organic semiconductors. The strategic functionalization offered by this compound provides a pathway to novel materials with optimized electronic properties for applications in advanced electronic devices.

Detailed Research Findings

For example, the McCullough method for synthesizing regioregular poly(3-alkylthiophenes) starts from 2-bromo-3-alkylthiophene, highlighting the utility of a bromo-substituent in directing the polymerization to achieve a highly ordered polymer backbone, which is crucial for efficient charge transport. cmu.edu

Furthermore, studies on the synthesis of poly(thienylene vinylene)s often employ precursor monomers with reactive groups amenable to Wittig-type or Horner-Wadsworth-Emmons reactions. The bromomethyl group in this compound is a prime candidate for conversion into the necessary ylide or phosphonate ester for such reactions.

The following table summarizes the key reactive sites of this compound and their potential roles in the synthesis of materials for organic electronics.

| Reactive Site | Position | Potential Role in Synthesis | Resulting Material Class |

| Bromo group | 4 | Directing group in polymerization (e.g., GRIM, Suzuki coupling) | Conductive Polymers |

| Bromomethyl group | 2 | Introduction of side chains for solubility and property tuning | Functionalized Polythiophenes |

| Bromomethyl group | 2 | Conversion to phosphonium salt/phosphonate ester for C=C bond formation | Organic Semiconductors (e.g., Poly(thienylene vinylene)s) |

Computational Investigations and Mechanistic Insights

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of modern computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organohalogen compounds. mdpi.com It is used to determine the electronic structure and predict the reactivity of molecules. nih.gov

DFT calculations are instrumental in predicting the reactivity and regioselectivity of complex molecules. For thiophene (B33073) derivatives containing multiple reactive sites, such as 4-Bromo-2-(bromomethyl)thiophene, DFT can elucidate which site is more susceptible to nucleophilic or electrophilic attack. The molecule features two distinct carbon-bromine bonds: one attached to the aromatic thiophene ring (C4-Br) and another in the benzylic-like bromomethyl group (CH2-Br).

Computational models can determine the activation energies for substitution at each position, thereby predicting the most likely reaction pathway. For instance, in Suzuki cross-coupling reactions involving similar bromo-thiophene structures, the regioselectivity is a critical factor. nih.gov DFT studies can rationalize why a palladium catalyst might selectively activate the C-Br bond at the 5-position over the bromomethyl group in an isomer like 2-bromo-5-(bromomethyl)thiophene (B1590285), guiding the synthesis of specific target compounds. nih.gov For this compound, DFT would likely predict that the bromomethyl group is significantly more reactive toward nucleophilic substitution due to the lower energy of the transition state for an SN2-type reaction compared to the higher energy required for reactions on the aromatic ring.

The electronic structure of a molecule, which governs its physical and chemical properties, can be thoroughly analyzed using DFT. nih.gov These calculations provide a detailed picture of electron density distribution, molecular electrostatic potential (MESP), and atomic charges.

For this compound, an MESP map would visualize the electron-rich and electron-poor regions. The electronegative sulfur and bromine atoms would create areas of negative electrostatic potential, while the hydrogen atoms and parts of the carbon framework would exhibit positive potential. This mapping is crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. researchgate.nettci-thaijo.org Furthermore, DFT can calculate Mulliken atomic charges, quantifying the partial charge on each atom and offering insights into the polarity of the C-Br and C-S bonds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgethz.ch The shapes, energies, and distributions of these orbitals are key to understanding a molecule's behavior as a nucleophile or an electrophile.

The LUMO is the lowest-energy orbital that is vacant of electrons and is central to a molecule's ability to accept electrons, thus defining its electrophilic character. youtube.com A lower LUMO energy signifies a stronger electrophile. For this compound, the LUMO is anticipated to be an antibonding σ* orbital primarily localized along the C-Br bond of the bromomethyl group. This localization makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack, as the incoming nucleophile's HOMO would interact with this LUMO, leading to the cleavage of the C-Br bond. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. scispace.comresearchgate.net

| Orbital | Primary Characteristic | Expected Location of Electron Density |

|---|---|---|

| HOMO | Nucleophilic Character (Electron Donor) | π-system of the thiophene ring and sulfur atom |

| LUMO | Electrophilic Character (Electron Acceptor) | σ* antibonding orbital of the C-Br bond in the bromomethyl group |

Electron transfer in chemical reactions is fundamentally governed by the interaction of frontier orbitals. fao.org A reaction often involves the transfer of electron density from the HOMO of one molecule to the LUMO of another. wikipedia.org The HOMO-LUMO energy gap is a key determinant of this process; a smaller gap facilitates electron transfer and suggests higher reactivity. scispace.com

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides insights into a molecule's reactive behavior by identifying electron-rich and electron-poor regions. The MESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

The color-coding on an MESP map is standardized:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green/Yellow: Signify areas with intermediate or near-zero potential. researchgate.net

For this compound, the MESP map would highlight specific reactive sites. The bromine atoms and the sulfur atom in the thiophene ring are expected to be electron-rich regions (indicated by red or yellow hues) due to the high electronegativity of these heteroatoms. These areas, particularly the lone pairs on the sulfur and bromine atoms, represent sites favorable for attack by electrophiles. Conversely, the hydrogen atoms and the carbon atoms bonded to the electronegative bromine atoms would exhibit a more positive potential (blue areas), making them potential sites for nucleophilic interaction. researchgate.netresearchgate.net Understanding this potential distribution is fundamental for predicting how the molecule will interact with other reagents and biological targets. researchgate.net

Calculation of Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine a set of global reactivity descriptors. These descriptors provide quantitative measures of a molecule's stability and reactivity. They are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Descriptor | Formula | Description |

| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates how easily a molecule's electron cloud can be polarized. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the nucleophilic character of a molecule relative to a reference (tetracyanoethylene). |

Ionization Energy and Electron Affinity

Ionization Energy (IE) is the energy needed to remove an electron from a molecule in its gaseous state. A lower ionization energy suggests that the molecule can more readily act as an electron donor. It is approximated by the negative energy of the HOMO (-EHOMO).

Electron Affinity (EA) is the energy change that occurs when a molecule accepts an electron in its gaseous state. A higher electron affinity indicates a greater ability to act as an electron acceptor. It is approximated by the negative energy of the LUMO (-ELUMO).

Chemical Hardness and Softness

Chemical Hardness (η) and Chemical Softness (S) are concepts derived from the HOMO-LUMO energy gap.

Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity.

Soft molecules have a small HOMO-LUMO gap, suggesting they are more polarizable and reactive.

These descriptors are calculated using the ionization energy and electron affinity. A large energy gap (and thus high hardness) implies that it requires a significant amount of energy to excite an electron from the HOMO to the LUMO, conferring kinetic stability to the molecule. The reactivity of this compound would be quantified by calculating its specific hardness and softness values through computational methods.

Nucleophilicity Index

The Nucleophilicity Index (N) is a global descriptor that quantifies the nucleophilic character of a molecule. It is calculated based on the HOMO energy of the molecule relative to a reference electrophile, typically tetracyanoethylene (B109619) (TCE). A higher positive value of N indicates a stronger nucleophile. For this compound, the presence of electron-rich centers like the sulfur and bromine atoms suggests it could exhibit nucleophilic behavior, the extent of which would be precisely determined by its calculated nucleophilicity index.

Exploration of Reaction Mechanisms via Computational Modeling

Computational modeling, especially using methods like Density Functional Theory (DFT), is a powerful technique for elucidating the detailed mechanisms of chemical reactions. This approach allows researchers to map the potential energy surface of a reaction, identifying key structures such as reactants, products, intermediates, and transition states.

For a reactive molecule like this compound, which contains two potential leaving groups (the bromine atoms), computational modeling can be used to:

Predict Reaction Pathways: Determine the most likely course of a reaction, for instance, in nucleophilic substitution reactions at the bromomethyl group or at the C4 position of the thiophene ring.

Calculate Activation Energies: By locating the transition state structures, the energy barriers for different potential reactions can be calculated. This helps in predicting which reaction will be faster and under what conditions it might occur.

Analyze Transition State Geometries: Studying the geometry of the transition state provides insight into the bond-making and bond-breaking processes that occur during the reaction.

While specific published studies detailing the complete reaction mechanisms of this compound were not identified in the search, the established methodologies are routinely applied to similar halogenated thiophene systems. Such studies provide invaluable, atom-level understanding of their chemical reactivity, complementing experimental findings.

Q & A

Basic Question: What are the standard synthetic routes for 4-bromo-2-(bromomethyl)thiophene?

Answer:

The synthesis typically involves sequential bromination and functionalization of a thiophene precursor. A short synthetic route includes:

- Amination and Bromination : Starting with a thiophene derivative, bromination is performed using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

- Alkylation : Introduction of the bromomethyl group via radical-mediated alkylation or substitution reactions, often requiring anhydrous conditions (e.g., DMF as solvent, 60–80°C).

- Purification : Column chromatography with silica gel and hexane/ethyl acetate eluents is critical to isolate the product .

Advanced Question: How can researchers mitigate side reactions during the synthesis of brominated thiophene derivatives?

Answer:

Electron-rich thiophene rings are prone to side reactions such as dimerization or redox byproducts. Strategies include:

- Optimizing Reaction Conditions : Lowering temperature (e.g., 0–25°C) and using inert atmospheres (argon/nitrogen) to suppress radical side reactions.

- Catalytic Systems : Employing photoredox catalysts to control radical intermediates, as demonstrated in fluorination studies of similar thiophenes .

- Electrochemical Methods : Using controlled-potential electrolysis in dimethyl sulfoxide (DMSO) to achieve selective reduction of brominated intermediates .

Basic Question: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm bromine substitution patterns (e.g., deshielded methylene protons at δ 4.3–4.5 ppm) and aromatic protons (δ 6.8–7.2 ppm).

- 19F-NMR : For fluorinated analogs, though not directly applicable here, methodologies from related compounds (e.g., 4-bromo-2-(fluoromethyl)thiophene) can inform experimental setups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~259.8 for C₅H₄Br₂S) .

Advanced Question: How can computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). This helps identify reactive sites for further functionalization.

- Reaction Pathway Modeling : Simulate bromination or coupling reactions to anticipate regioselectivity challenges, as seen in studies of imidazole-thiophene hybrids .

Basic Question: What are the primary applications of this compound in drug discovery?

Answer:

The compound serves as a versatile intermediate:

- Pharmacological Probes : Derivatives act as urea receptor antagonists or GPR35 agonists, evaluated via in vitro assays (e.g., calcium flux assays).

- Antifungal Agents : Structural modifications (e.g., adding heterocyclic substituents) enhance bioactivity against fungal pathogens .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for thiophene derivatives?

Answer:

- Comparative Studies : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate structural vs. experimental variables.

- Toxicity Profiling : Address potential thiophene ring toxicity (e.g., hepatotoxicity) using metabolic stability assays and in silico toxicity predictors .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- Storage : Store at 2–8°C in amber vials to prevent light-induced degradation.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to its lachrymatory and corrosive properties .

Advanced Question: How can enzymatic catalysis be leveraged to functionalize this compound?

Answer:

- Enzyme Screening : Test cytochrome P450 isoforms or peroxidases for regioselective oxidation or coupling reactions.

- Substrate Engineering : Modify the bromomethyl group to enhance enzyme-substrate compatibility, as shown in studies of thiophene-based enzyme substrates .

Basic Question: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate brominated byproducts.

- Limit of Detection (LOD) : Optimize MS parameters (e.g., ESI ionization in negative mode) for sensitivity to halogenated impurities .

Advanced Question: What strategies improve the stability of this compound in long-term studies?

Answer:

- Derivatization : Convert the labile bromomethyl group to a stable ether or ester derivative.

- Lyophilization : Stabilize the compound in solid form under vacuum, avoiding hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.